1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is a piperidine derivative characterized by a sulfonyl group attached to the nitrogen atom of the piperidine ring, substituted with a 4-methoxyphenyl moiety, and a carboxylic acid group at the 4-position. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, enhancing the stability of the sulfonate group and influencing solubility and reactivity. The carboxylic acid group contributes to hydrogen bonding and acidity, making the compound suitable for applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSWWTGQHOOLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in developing new pharmaceuticals, particularly in the context of enzyme inhibition. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, making it a candidate for drugs aimed at treating various diseases.
Case Studies:
- Enzyme Inhibition: Research indicates that compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid exhibit inhibitory effects on enzymes such as acetylcholinesterase and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
- Antibacterial Activity: Studies have shown that derivatives of this compound possess antibacterial properties against several strains including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
Anticancer Properties
The compound's structure allows it to interact with multiple biological pathways, making it a candidate for anticancer drug development. Sulfonamide derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Research Findings:
- In vitro studies demonstrated that piperidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the potential of this compound as a lead compound for further development in oncology .
Neurological Applications
The compound has also been studied for its effects on the central nervous system, particularly as a serotonin receptor antagonist. This activity may be beneficial in developing treatments for mood disorders and other neurological conditions.
Notable Insights:
- A related compound has shown potent antagonistic activity at the serotonin 5-HT7 receptor, which is implicated in mood regulation and cognitive function. This suggests that this compound could be explored for its potential in treating depression or anxiety disorders .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use.
Synthesis Overview:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a modulator of specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s aromatic substituent significantly impacts electronic properties, solubility, and biological activity. Key comparisons include:
Key Insight : The target compound’s 4-methoxyphenyl group balances electron donation and lipophilicity, offering improved solubility compared to chloro or nitro derivatives .
Modifications to the Carboxylic Acid Group
The carboxylic acid at the 4-position is critical for hydrogen bonding and acidity. Structural analogs with ester or amide modifications include:
Key Insight : Ester or amide derivatives sacrifice hydrogen-bonding capacity but improve bioavailability in hydrophobic environments .
Physicochemical Properties
| Property | Target Compound | 1-[(4-Chlorophenoxy)acetyl]-4-piperidinecarboxylic acid | 1-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonyl] analog |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.1 (higher lipophilicity) | ~1.8 (lower due to morpholine) |
| Solubility in Water | Moderate | Low | High |
| Acidic pKa | ~5.5 (carboxylic acid) | ~4.8 (acetyl group) | ~5.1 (carboxylic acid) |
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 299.34 g/mol
The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group, which contributes to its biological activity. The presence of the sulfonyl group is particularly notable for enhancing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, including acetylcholinesterase and urease, which are relevant in the treatment of Alzheimer's disease and urinary tract infections, respectively.
- Receptor Modulation : It may act as a modulator at muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through the inhibition of cancer cell proliferation. Compounds with similar piperidine structures have been linked to cytotoxic effects against various cancer cell lines .
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory activities. For example:
These values indicate that the compound exhibits strong inhibitory effects, suggesting its potential use in therapeutic applications targeting these enzymes.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated several sulfonamide derivatives for their antibacterial properties. The results showed that compounds similar to this compound exhibited varying degrees of activity against different bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
- CNS Activity : Another investigation focused on compounds with piperidine cores, revealing their ability to penetrate the central nervous system (CNS) effectively. This property is crucial for developing treatments for neurological conditions .
- In Vivo Studies : Preliminary in vivo studies have indicated that related compounds show promise in reducing symptoms associated with neurodegenerative diseases, although further research is necessary to establish definitive therapeutic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Sulfonylation : React piperidine-4-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Monitor completion via TLC .
- Hydrolysis : If starting from an ester derivative (e.g., ethyl ester), hydrolyze using aqueous NaOH in ethanol (5N, 24 hours at room temperature), followed by acidification with HCl to precipitate the carboxylic acid .
- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (typically 12–24 hours).
Q. How is the compound characterized structurally and chemically?
- Key Techniques :
- NMR Spectroscopy : Analyze NMR (DMSO-d6) for characteristic peaks: aromatic protons (δ 7.93–8.09 ppm for sulfonylphenyl), piperidine CH groups (δ 1.52–3.42 ppm), and carboxylic acid OH (δ 13.32 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1160 cm) and carboxylic acid (C=O, ~1687 cm) groups .
- Elemental Analysis : Validate purity (e.g., %C, %H, %N matching theoretical values) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assay Design :
- Enzyme Inhibition : Test against carbonic anhydrases or proteases using fluorometric/colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
- Receptor Binding : Screen for affinity to G-protein-coupled receptors (GPCRs) via radioligand displacement assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., over-sulfonylation)?
- Strategies :
- Temperature Control : Perform reactions at 0–5°C to reduce side products .
- Protecting Groups : Temporarily protect the carboxylic acid with methyl/ethyl esters during sulfonylation to prevent unwanted interactions .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Q. How to resolve contradictions in reported physicochemical properties (e.g., logP, melting point)?
- Case Example : If logP values vary (-0.194 vs. 0.283), validate via experimental (shake-flask method) and computational (ChemAxon, ACD/Labs) approaches .
- Melting Point Discrepancies : Reproduce measurements using differential scanning calorimetry (DSC) and compare with literature (e.g., 217–219°C for related compounds) .
Q. What computational methods are effective for predicting its bioavailability and target interactions?
- Workflow :
- QSAR Modeling : Use MOE or Schrodinger to correlate structural features (e.g., sulfonyl group) with logP, solubility, and permeability .
- Molecular Docking : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How to design stability studies under varying pH and temperature conditions?
- Protocol :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours .
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to irritant properties. Avoid inhalation; use fume hoods .
- Data Reproducibility : Cross-validate NMR spectra with published data (e.g., DMSO-d6 δ 7.49 ppm for NH in sulfonamides) .
- Advanced Purification : For trace impurities, employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
